![molecular formula C17H15NO2S B2902528 N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide CAS No. 2415601-27-1](/img/structure/B2902528.png)
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring fused with a carboxamide group and a thiophene-substituted cyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Carboxamide Group: This step involves the reaction of the benzofuran derivative with an amine under suitable conditions to form the carboxamide.
Attachment of the Thiophene-Substituted Cyclopropyl Group: This is usually done through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene-substituted cyclopropyl boronic acid reacts with the benzofuran carboxamide derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) are typically employed.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted benzofuran derivatives.
Scientific Research Applications
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide
- N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclopropanesulfonamide
Uniqueness
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran ring and a thiophene-substituted cyclopropyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide, with a CAS number of 2415601-27-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on neuroprotective effects, antioxidant properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C17H15NO2S, and it has a molecular weight of 297.4 g/mol. The compound features a benzofuran core substituted with a thiophenyl cyclopropyl group, which is significant for its biological activity.
Property | Value |
---|---|
CAS Number | 2415601-27-1 |
Molecular Formula | C17H15NO2S |
Molecular Weight | 297.4 g/mol |
Neuroprotective Effects
Research has indicated that compounds similar to this compound may exhibit neuroprotective effects. For instance, a study synthesized various benzofuran derivatives and evaluated their neuroprotective activities against NMDA-induced excitotoxicity in rat cortical neuronal cells. Among these derivatives, certain compounds demonstrated significant protection at concentrations of 100 µM, suggesting that modifications to the benzofuran structure can enhance neuroprotective properties .
Key Findings:
- Compounds with specific substitutions (e.g., -CH3 at R2 position) showed comparable efficacy to memantine, a known NMDA antagonist.
- The neuroprotective action was attributed to the ability to scavenge reactive oxygen species (ROS), which are implicated in neuronal damage.
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. In vitro studies have demonstrated that certain derivatives can effectively scavenge free radicals and inhibit lipid peroxidation in brain homogenates. This suggests that the compound may play a role in protecting neuronal cells from oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following points summarize the findings related to SAR:
- Substituent Influence : The presence of electron-donating groups such as -CH3 or -OH at specific positions on the benzofuran ring significantly enhances neuroprotective and antioxidant activities.
- Core Structure Stability : The stability of the benzofuran core contributes to the overall bioactivity, making it a suitable scaffold for further derivatization.
Case Studies
Several case studies have explored related compounds within the benzofuran family, highlighting their potential therapeutic applications:
Case Study 1: Neuroprotection in Animal Models
A study evaluated the effects of various benzofuran derivatives on cognitive functions in animal models subjected to oxidative stress. Results indicated that certain compounds improved memory retention and reduced markers of oxidative damage in brain tissues.
Case Study 2: Antioxidant Efficacy
Another investigation focused on assessing the antioxidant capacity of benzofuran derivatives using DPPH radical scavenging assays. The results showed that compounds with specific substitutions exhibited significant antioxidant activity, suggesting potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-16(15-9-12-3-1-2-4-14(12)20-15)18-11-17(6-7-17)13-5-8-21-10-13/h1-5,8-10H,6-7,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLHTJBUENUQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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